![molecular formula C17H12N2S B5728375 2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
2-[(2-quinolinylthio)methyl]benzonitrile
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Overview
Description
2-[(2-quinolinylthio)methyl]benzonitrile, commonly known as QM, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the benzylthioquinoline family of compounds and has been shown to have a variety of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of QM is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. QM has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also affect the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, QM has been shown to have a number of other biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative damage. QM has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using QM in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, QM is also highly toxic to normal cells, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are a number of future directions for research on QM. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation. Another area of research is the development of new QM derivatives with improved potency and selectivity. Finally, further studies are needed to fully understand the mechanism of action of QM and its potential use in the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of QM involves the reaction of 2-chloromethylquinoline with potassium thiocyanate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(quinolin-2-ylthio)acetonitrile, which is then treated with benzyl bromide to produce QM.
Scientific Research Applications
QM has been shown to have a variety of scientific research applications, particularly in the field of cancer research. It has been found to have potent cytotoxic effects against a number of cancer cell lines, including breast, lung, and prostate cancer. QM has also been shown to inhibit the growth of tumors in animal models.
properties
IUPAC Name |
2-(quinolin-2-ylsulfanylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S/c18-11-14-6-1-2-7-15(14)12-20-17-10-9-13-5-3-4-8-16(13)19-17/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUFZRIDLTWOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-2-ylsulfanylmethyl)benzonitrile |
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